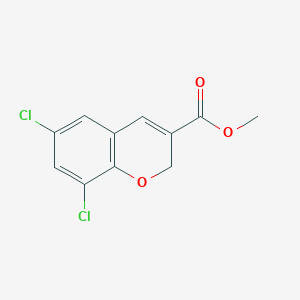

6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester

Übersicht

Beschreibung

6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C11H8Cl2O3 It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester typically involves the Claisen rearrangement of methyl 3-(aryloxy)-2-(aryloxymethyl)-2-propenoates. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a controlled temperature to facilitate the rearrangement process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- This compound is recognized for its role as a key intermediate in the synthesis of pharmaceuticals, especially anti-inflammatory and analgesic medications. It has been associated with the development of drugs targeting conditions mediated by cyclooxygenase-2 (COX-2), such as arthritis, cancer, and other inflammation-related disorders .

Case Study: Anti-inflammatory Agents

- Research has demonstrated that derivatives of 6,8-dichloro-2H-chromene-3-carboxylic acid exhibit significant anti-inflammatory properties. For instance, compounds derived from this structure have been shown to inhibit COX-2 activity effectively, leading to reduced inflammation in animal models .

Agricultural Chemicals

Formulation of Herbicides and Fungicides

- The compound is employed in the formulation of herbicides and fungicides, contributing to enhanced crop protection. Its efficacy in targeting specific pests and diseases makes it valuable in agricultural practices aimed at increasing yield and sustainability .

Data Table: Efficacy of Herbicides

Material Science

Advanced Materials Development

- The compound is being explored for its potential in creating advanced materials such as polymers and coatings. These materials are characterized by improved durability and resistance to environmental factors, making them suitable for various industrial applications .

Case Study: Polymer Coatings

- Research indicates that incorporating 6,8-dichloro-2H-chromene derivatives into polymer matrices enhances their mechanical properties and thermal stability, which is critical for applications in protective coatings .

Biochemical Research

Studies on Enzyme Inhibition

- In biochemical research, this compound is utilized to study enzyme inhibition mechanisms and receptor binding activities. It aids in understanding biological pathways and identifying potential therapeutic targets for drug development .

Case Study: Enzyme Activity Assays

- Experiments have shown that derivatives of this compound can selectively inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression .

Analytical Chemistry

Standardization in Analytical Methods

- The compound serves as a standard in various analytical methods, facilitating the detection and quantification of related compounds in complex mixtures. It is particularly useful in chromatographic techniques where precision is crucial .

Data Table: Analytical Applications

| Method | Application | Standard Used |

|---|---|---|

| HPLC | Quantification of metabolites | This compound |

| GC-MS | Analysis of pesticide residues | 6,8-Dichloro-2H-chromene derivatives |

Wirkmechanismus

The mechanism of action of 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6,8-Dichloro-2H-chromene-3-carboxylic acid: A closely related compound with similar structural features but differing in the ester group.

6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester: Another ester derivative with an ethyl group instead of a methyl group.

Uniqueness

6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where the methyl ester group provides distinct advantages.

Biologische Aktivität

6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester (DCM) is an organic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H8Cl2O3

- Molecular Weight : Approximately 245.06 g/mol

- Appearance : Light brown solid

- Melting Point : 122-124 °C

The compound features a chromene structure with two chlorine substituents at the 6 and 8 positions, which significantly influence its chemical behavior and biological activity .

The mechanism of action of DCM involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that DCM may modulate pathways related to inflammation and oxidative stress by binding to enzymes or receptors involved in these processes. This interaction can lead to the inhibition or activation of various biological pathways, contributing to its therapeutic effects .

Biological Activities

Research has highlighted several key areas where DCM exhibits biological activity:

1. Anti-inflammatory Activity

- DCM has been studied for its potential to reduce inflammation. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammatory responses .

2. Anticancer Properties

- Compounds with similar chromene structures have demonstrated anticancer effects. DCM is hypothesized to possess similar activities, potentially through mechanisms that induce apoptosis in cancer cells or inhibit their proliferation .

3. Antimicrobial Activity

Case Studies and Research Findings

Several studies have investigated the biological effects of DCM and related compounds:

Comparative Analysis with Similar Compounds

DCM shares structural similarities with other chromene derivatives. The following table compares DCM with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Chloro-2H-chromene-3-carboxylic acid | C10H7ClO3 | Single chlorine substitution |

| 8-Chloro-2H-chromene-3-carboxylic acid | C10H7ClO3 | Chlorine at position 8 only |

| 6,8-Difluoro-2H-chromene-3-carboxylic acid methyl ester | C10H6F2O3 | Fluorine substituents instead of chlorine |

These comparisons highlight how variations in substitution patterns can affect biological activity and therapeutic potential.

Eigenschaften

IUPAC Name |

methyl 6,8-dichloro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O3/c1-15-11(14)7-2-6-3-8(12)4-9(13)10(6)16-5-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMKMBPMUWWQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=CC(=C2)Cl)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552748 | |

| Record name | Methyl 6,8-dichloro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118693-22-4 | |

| Record name | Methyl 6,8-dichloro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.